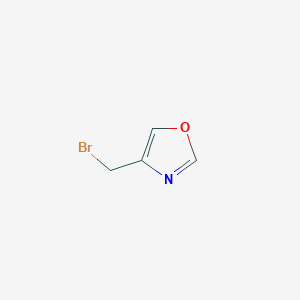4-(Bromomethyl)oxazole
CAS No.: 1065073-37-1
Cat. No.: VC2916134
Molecular Formula: C4H4BrNO
Molecular Weight: 161.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1065073-37-1 |
|---|---|
| Molecular Formula | C4H4BrNO |
| Molecular Weight | 161.98 g/mol |
| IUPAC Name | 4-(bromomethyl)-1,3-oxazole |
| Standard InChI | InChI=1S/C4H4BrNO/c5-1-4-2-7-3-6-4/h2-3H,1H2 |
| Standard InChI Key | QUAHYLYAIBFWNF-UHFFFAOYSA-N |
| SMILES | C1=C(N=CO1)CBr |
| Canonical SMILES | C1=C(N=CO1)CBr |
Introduction
4-(Bromomethyl)oxazole is a versatile organic compound with the molecular formula C4H4BrNO. It is a derivative of oxazole, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The presence of a bromomethyl group makes it highly reactive and useful in various organic synthesis reactions, particularly in the development of pharmaceuticals and agrochemicals.
Synthesis Methods
The synthesis of 4-(Bromomethyl)oxazole typically involves the bromination of oxazole derivatives. A common method is the reaction of oxazole with bromine in suitable solvents like acetic acid or dichloromethane. The reaction conditions are usually mild, conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Types of Reactions
4-(Bromomethyl)oxazole undergoes various chemical reactions, including:
-
Substitution Reactions: The bromine atoms can be replaced with nucleophiles like amines or thiols to form new compounds.
-
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.
-
Reduction Reactions: Reduction of the bromine atoms leads to the formation of oxazole derivatives with hydrogen atoms in place of bromine.
Common Reagents and Conditions
-
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide or acetonitrile at room temperature.
-
Oxidation Reactions: Use oxidizing agents such as potassium permanganate under acidic or basic conditions.
-
Reduction Reactions: Employ reducing agents like lithium aluminum hydride in anhydrous solvents.
Biological Applications
4-(Bromomethyl)oxazole is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators. Its biological activity is attributed to its ability to interact with nucleophilic sites on proteins and nucleic acids.
Research Studies
-
Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties.
-
Cytotoxic Effects: Exhibits cytotoxicity against certain cancer cell lines, indicating potential use in oncology.
-
Biochemical Probes: Valuable tool in biochemical research for studying enzyme functions and interactions.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of 4-(Bromomethyl)oxazole is crucial for its therapeutic applications. Key aspects include:
-
Absorption and Distribution: Expected to be absorbed readily due to its small molecular size and lipophilicity.
-
Metabolism: Involvement of cytochrome P450 enzymes in its metabolism affects bioavailability.
-
Toxicological Profile: Further toxicological evaluations are necessary to establish safety margins.
Comparison with Similar Compounds
| Compound | Structure | Reactivity | Applications |
|---|---|---|---|
| 4-Chloromethyl-oxazole | Similar to 4-(Bromomethyl)oxazole but with chlorine instead of bromine | Less reactive than bromo derivatives | Used in organic synthesis |
| 4-Methyl-oxazole | Lacks halogen atoms, making it less reactive | Limited substitution reactions | Used as a building block in organic synthesis |
| 4-Bromomethyl-thiazole | Contains sulfur instead of oxygen | Different reactivity and applications | Used in the synthesis of pharmaceuticals and agrochemicals |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume